molecular formula C17H24Cl2N2O B4172565 2-[2-[(4-Phenylphenyl)methylamino]ethylamino]ethanol;dihydrochloride

2-[2-[(4-Phenylphenyl)methylamino]ethylamino]ethanol;dihydrochloride

Cat. No.: B4172565
M. Wt: 343.3 g/mol
InChI Key: NQAAOVOGNAIVCG-UHFFFAOYSA-N
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Description

2-[2-[(4-Phenylphenyl)methylamino]ethylamino]ethanol;dihydrochloride is a chemical compound that belongs to the class of amines. It is characterized by the presence of a biphenyl group attached to an aminoethyl chain, which is further connected to an ethanol group. This compound is often used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name

2-[2-[(4-phenylphenyl)methylamino]ethylamino]ethanol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O.2ClH/c20-13-12-18-10-11-19-14-15-6-8-17(9-7-15)16-4-2-1-3-5-16;;/h1-9,18-20H,10-14H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQAAOVOGNAIVCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CNCCNCCO.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[(4-Phenylphenyl)methylamino]ethylamino]ethanol;dihydrochloride typically involves the reaction of 4-biphenylylmethylamine with 2-chloroethylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product. The reaction conditions usually include a solvent such as ethanol or methanol, and the reaction is carried out at a temperature of around 60-80°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The reactants are fed into a reactor where they undergo the nucleophilic substitution reaction. The product is then purified using techniques such as crystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

2-[2-[(4-Phenylphenyl)methylamino]ethylamino]ethanol;dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl carboxylic acids, while reduction may produce biphenyl ethylamines.

Scientific Research Applications

2-[2-[(4-Phenylphenyl)methylamino]ethylamino]ethanol;dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with proteins and enzymes.

    Medicine: Investigated for its potential therapeutic properties, such as its ability to modulate biological pathways.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 2-[2-[(4-Phenylphenyl)methylamino]ethylamino]ethanol;dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and modulating various biological pathways. The specific pathways involved depend on the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-biphenylylmethylamine: A precursor in the synthesis of 2-[2-[(4-Phenylphenyl)methylamino]ethylamino]ethanol;dihydrochloride.

    2-chloroethylamine hydrochloride: Another precursor used in the synthesis.

    Biphenyl derivatives: Compounds with similar biphenyl structures but different functional groups.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research applications where other similar compounds may not be as effective.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[2-[(4-Phenylphenyl)methylamino]ethylamino]ethanol;dihydrochloride
Reactant of Route 2
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2-[2-[(4-Phenylphenyl)methylamino]ethylamino]ethanol;dihydrochloride

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